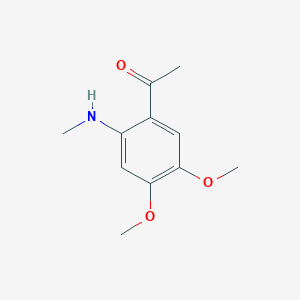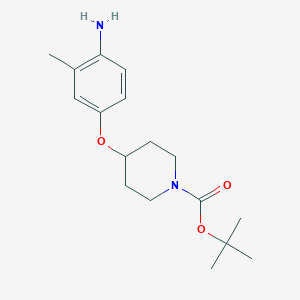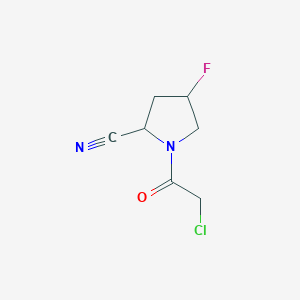
3-Pyridinol, 5-ethyl-6-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinol, 5-ethyl-6-fluoro- is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 5-ethyl-6-fluoro- typically involves the fluorination of a pyridine precursor. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination using hydrofluoric acid or other fluorinating agents . Another approach involves the use of fluorinated building blocks in a multi-step synthesis, where the ethyl group is introduced via alkylation reactions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like hydrofluoric acid . The use of catalysts such as Raney nickel or palladium on carbon can improve yields and selectivity in these processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinol, 5-ethyl-6-fluoro- can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Ammonia, thiols, organometallic reagents
Major Products Formed
Oxidation: 3-Ethyl-2-fluoro-5-pyridone
Reduction: 3-Ethyl-5-hydroxypyridine
Substitution: 3-Ethyl-2-amino-5-hydroxypyridine, 3-Ethyl-2-thio-5-hydroxypyridine
Applications De Recherche Scientifique
3-Pyridinol, 5-ethyl-6-fluoro- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Pyridinol, 5-ethyl-6-fluoro- in biological systems is primarily influenced by the presence of the fluorine atom, which can enhance binding affinity to target proteins and enzymes. The hydroxyl group can form hydrogen bonds with active site residues, while the ethyl group can contribute to hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-hydroxypyridine
- 3-Ethyl-4-fluoropyridine
- 2-Fluoro-5-hydroxypyridine
Uniqueness
3-Pyridinol, 5-ethyl-6-fluoro- is unique due to the specific positioning of the ethyl, fluoro, and hydroxyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C7H8FNO |
|---|---|
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
5-ethyl-6-fluoropyridin-3-ol |
InChI |
InChI=1S/C7H8FNO/c1-2-5-3-6(10)4-9-7(5)8/h3-4,10H,2H2,1H3 |
Clé InChI |
AFCDGMDDDZLUGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=CC(=C1)O)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]morpholine](/img/structure/B8364170.png)
![ethyl-5-[(2-oxocyclohexyl)oxy]-1H-pyrazole-3-carboxylate](/img/structure/B8364178.png)



![4-(Chloromethyl)-1,2-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8364228.png)
![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)benzoic acid](/img/structure/B8364231.png)




![4-Acetyl-2-cyclopropylpyrazolo[1,5-a]pyridine](/img/structure/B8364278.png)


